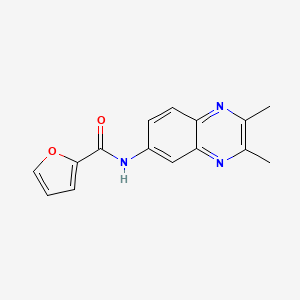

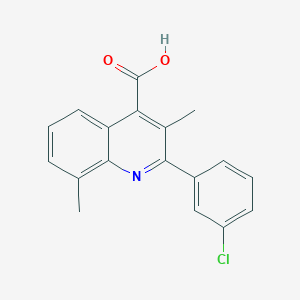

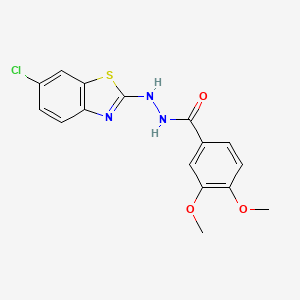

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, commonly known as DMXAA, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. DMXAA is a small molecule that was first discovered in 1998 and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and therapeutic potential.

Applications De Recherche Scientifique

Molecular Design and Device Applications

- Molecular Design and Self-Organization : N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, as a part of the Hexaazatriphenylene (HAT) family, is recognized for its electron-deficient, planar, aromatic discotic system. It's utilized as a fundamental scaffold in various molecular, macromolecular, and supramolecular systems due to its excellent π–π stacking ability. This characteristic makes it a significant component in the design of organic materials, particularly in the realms of nanoscience and material sciences (Segura et al., 2015).

Therapeutic Applications

- Biomedical Applications : The compound, belonging to the quinoxaline class, has a broad spectrum of potential applications in biomedical sciences. Modifications in the quinoxaline structure lead to derivatives with a wide array of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Pereira et al., 2015).

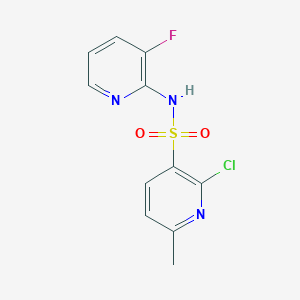

Biological Activities

- Bioactive Quinoxaline-Containing Sulfonamides : The union of quinoxaline and sulfonamide groups enhances the therapeutic potential of quinoxaline derivatives. This combination exhibits a wide range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These derivatives are recognized for their potential as lead compounds in the development of therapies against various diseases, highlighting the versatility and therapeutic significance of quinoxaline derivatives in medicinal chemistry (Irfan et al., 2021).

Material Sciences and Chemistry

- Anticorrosive Properties : Quinoxaline derivatives, including N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, are known for their anticorrosive properties. These derivatives exhibit effective inhibition against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. This property is essential in material sciences and industrial applications where corrosion resistance is crucial (Verma et al., 2020).

Propriétés

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTDIHOUILDPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)